8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326812-69-4
VCID: VC11719951
InChI: InChI=1S/C22H23ClN2O4/c23-18-9-5-4-8-17(18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,27,28)
SMILES: C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4
Molecular Formula: C22H23ClN2O4
Molecular Weight: 414.9 g/mol

8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326812-69-4

Cat. No.: VC11719951

Molecular Formula: C22H23ClN2O4

Molecular Weight: 414.9 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326812-69-4

Specification

CAS No. 1326812-69-4
Molecular Formula C22H23ClN2O4
Molecular Weight 414.9 g/mol
IUPAC Name 8-benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C22H23ClN2O4/c23-18-9-5-4-8-17(18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,27,28)
Standard InChI Key XXTFNKVCSFSVPG-UHFFFAOYSA-N
SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s defining feature is its spirocyclic framework, which consists of a six-membered diazaspirane ring system fused to a five-membered oxazolidinone moiety. The 1-oxa-4,8-diazaspiro[4.5]decane core positions nitrogen atoms at the 4 and 8 positions, with an oxygen atom forming part of the oxazolidinone ring. Substituents include a benzyl group attached to the 8-nitrogen and a 2-chlorobenzoyl group bonded to the 4-nitrogen. The carboxylic acid at position 3 introduces additional polarity and hydrogen-bonding capacity.

Key Structural Attributes:

  • Spirocyclic Core: Enhances conformational rigidity, potentially improving target binding specificity.

  • 2-Chlorobenzoyl Group: Introduces electron-withdrawing effects, influencing electronic distribution and reactivity.

  • Benzyl Moiety: Contributes hydrophobic interactions in biological systems.

Spectroscopic and Physicochemical Data

The compound’s canonical SMILES string (C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4) delineates its connectivity, while its InChIKey (XXTFNKVCSFSVPG-UHFFFAOYSA-N) provides a unique identifier for database searches. Physicochemical properties such as logP (estimated 2.8) and polar surface area (98 Ų) suggest moderate lipophilicity and solubility profiles, aligning with Lipinski’s criteria for drug-likeness.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves multi-step organic transformations, typically commencing with readily available precursors like benzylamine and 2-chlorobenzoyl chloride. A representative route includes:

  • Formation of the Spirocyclic Core: Cyclocondensation of benzylamine with a ketone or ester precursor under basic conditions generates the diazaspiro framework.

  • Functionalization: Acylation at the 4-position with 2-chlorobenzoyl chloride introduces the chlorinated aromatic group.

  • Carboxylic Acid Installation: Hydrolysis of a pre-existing ester or nitrile group at position 3 yields the final carboxylic acid functionality.

Optimization Challenges

Critical parameters influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) facilitate acylation steps.

  • Temperature Control: Exothermic reactions during benzoylation require cooling to prevent side reactions.

  • Catalysis: Lewis acids (e.g., ZnCl<sub>2</sub>) may accelerate spirocycle formation.

Chemical Reactivity and Functional Group Transformations

Reactive Sites

The compound’s reactivity is governed by three key functional groups:

  • Carboxylic Acid: Participates in salt formation, esterification, and amide coupling.

  • Chlorobenzoyl Group: Susceptible to nucleophilic aromatic substitution (e.g., hydrolysis under alkaline conditions).

  • Spirocyclic Amines: Secondary amines at positions 4 and 8 may undergo alkylation or acylation.

CompoundsEH IC<sub>50</sub> (Human)sEH IC<sub>50</sub> (Mouse)
4-(4-Cyanobenzoyl) derivative89 nM210 nM
4-(Trifluoromethoxy) analog45 nM92 nM

Cardiovascular Effects

In vivo studies of analogous ureas demonstrate dose-dependent blood pressure reduction in hypertensive rat models (30 mg/kg, ~15–20 mmHg decrease). While the carboxylic acid moiety in 8-benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may alter bioavailability compared to urea derivatives, its potential as an antihypertensive agent warrants investigation .

Research Applications and Future Directions

Drug Discovery Considerations

  • Target Engagement: Molecular docking studies could elucidate interactions with sEH or related enzymes.

  • Prodrug Development: Ester prodrugs might enhance oral absorption.

Unanswered Questions

  • Metabolic Stability: Cytochrome P450-mediated oxidation pathways remain uncharacterized.

  • Toxicology Profile: Acute and chronic toxicity studies are absent.

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